molecular formula C9H9N3 B14885207 N-methyl-2,7-naphthyridin-1-amine

N-methyl-2,7-naphthyridin-1-amine

Cat. No.: B14885207
M. Wt: 159.19 g/mol
InChI Key: CXHCRCSIVQDZKV-UHFFFAOYSA-N
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Description

N-methyl-2,7-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings, which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,7-naphthyridin-1-amine can be achieved through various methods. One common approach involves the reaction of 2,7-naphthyridine with methylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-methyl-2,7-naphthyridin-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.

    1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in the development of antibacterial agents.

    1,6-Naphthyridine:

Uniqueness

N-methyl-2,7-naphthyridin-1-amine stands out due to its unique substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

N-methyl-2,7-naphthyridin-1-amine

InChI

InChI=1S/C9H9N3/c1-10-9-8-6-11-4-2-7(8)3-5-12-9/h2-6H,1H3,(H,10,12)

InChI Key

CXHCRCSIVQDZKV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1C=NC=C2

Origin of Product

United States

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